2-(Pyridin-2-yl)malonaldehyde
Description
2-(Pyridin-2-yl)malonaldehyde (CAS No.: Not explicitly listed; synonyms: 2-(2-Pyridyl)Malondialdehyde, (Pyridin-2-yl)propane-1,3-dial) is a heterocyclic aldehyde featuring a pyridine ring substituted at the 2-position with a malonaldehyde moiety. Its molecular formula is C₇H₆N₂O₂, with a molecular weight of 150.14 g/mol . This compound is sensitive to moisture and light, requiring storage under dry, sealed conditions at 2–8°C . Its reactivity stems from the conjugated aldehyde groups and the electron-deficient pyridine ring, making it a versatile precursor in coordination chemistry, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-pyridin-2-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMMLUFYTCOQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371940 | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-83-4 | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Pyridyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)malonaldehyde typically involves the condensation of pyridine-2-carboxaldehyde with malonic acid derivatives. One common method includes the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yl)malonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyridine-2-yl alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products: The major products formed from these reactions include various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(Pyridin-2-yl)malonaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)malonaldehyde involves its reactivity at the aldehyde and pyridine moieties. It can form Schiff bases with amines, which are intermediates in various biochemical pathways. The compound’s ability to undergo nucleophilic addition and condensation reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
2-(Pyrazin-2-yl)malonaldehyde
A direct structural analog, 2-(Pyrazin-2-yl)malonaldehyde (CAS No.: 13481-00-0), replaces the pyridine ring with a pyrazine ring. Key comparative data are summarized below:
| Property | 2-(Pyridin-2-yl)malonaldehyde | 2-(Pyrazin-2-yl)malonaldehyde |
|---|---|---|
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O₂ |
| Molecular Weight (g/mol) | 150.14 | 150.14 |
| Storage Conditions | Sealed, dry, 2–8°C | Sealed, dry, 2–8°C |
| Functional Groups | Pyridine + two aldehydes | Pyrazine + two aldehydes |
| Electron-Deficient Character | Moderate (pyridine) | High (pyrazine) |
Key Differences :
Pyridin-2-yl Vinylbenzaldehyde Derivatives
Compounds like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (, Compound I) share the pyridin-2-yl motif but feature extended conjugation via a vinyl group.
Key Differences :
- Conjugation : The vinylbenzaldehyde derivative exhibits extended π-conjugation, leading to distinct UV-Vis absorption profiles (λmax ~350 nm vs. shorter wavelengths for malonaldehyde).
- Solid-State Packing : The crystal structure of Compound I shows Z = 4 asymmetric units, suggesting stronger intermolecular interactions (e.g., π-π stacking) compared to simpler malonaldehydes .
Pyridin-2-yl Ethoxy Phthalonitriles
Phthalonitriles with pyridin-2-yl ethoxy substituents (e.g., 4-(2-(pyridin-2-yl)ethoxy)phthalonitrile , ) highlight the role of pyridin-2-yl groups in macrocyclic systems.
Key Differences :
Biological Activity
2-(Pyridin-2-yl)malonaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C_8H_7N_1O_2
- Molecular Weight : 151.15 g/mol
The compound features a pyridine ring attached to a malonaldehyde moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, which can disrupt cellular functions and lead to therapeutic effects in various diseases.
- Antioxidant Activity : It exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Case Study : A study conducted by Zhang et al. (2023) reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies suggest that it can penetrate cell membranes effectively, facilitating its action on intracellular targets.
Safety and Toxicity
Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
